REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:21])([CH3:20])[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18])=[O:5].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:2][C:3]1([CH3:21])[CH2:20][N:6]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=2[N+:17]([O-:19])=[O:18])[C:4]1=[O:5] |f:1.2.3|
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Name
|
|
Quantity
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3.24 g
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Type
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reactant
|
Smiles
|
ClCC(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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After filtering
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
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the resulting residue purified by silica gel chromatography (1:10 hexanes:EtOAc to 1:5 hexanes:EtOAc)
|
Type
|
CUSTOM
|
Details
|
to afford lactam 3
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Name
|
|
Type
|
|
Smiles
|
CC1(C(N(C1)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |